![molecular formula C15H13N3O3S B5542672 N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

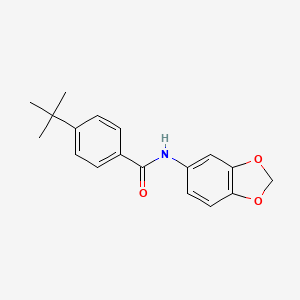

The scientific interest in benzohydrazide derivatives stems from their wide range of chemical and biological activities. These compounds have been extensively studied for their potential in various applications due to their interesting structural properties, which allow for a diverse range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of benzaldehydes with hydrazides. For instance, the synthesis of N'-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the approach to synthesizing complex hydrazide compounds through strategic chemical reactions, providing insights into the potential synthesis pathways that could be adapted for N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide (B. Al-Hourani et al., 2016).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of benzohydrazide derivatives. For example, the structure of N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide was elucidated through this technique, revealing planar molecular geometry and intermolecular hydrogen bonding, which are critical for understanding the molecular interactions and stability of such compounds (C. Dai & F. Mao, 2010).

Chemical Reactions and Properties

Benzohydrazide derivatives can undergo various chemical reactions, including condensation, cyclization, and isomerization, which significantly affect their chemical properties. The study on the unexpected isomerization of N‐Aryl‐3‐amino‐4‐nitroisothiazol‐5(2H)‐imines to 2‐(Benzothiazol‐2‐yl)‐2‐nitroethene‐l, l‐diamines provides insight into the complex reaction pathways and the impact of structural modifications on the reactivity of these compounds (D. M. Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Research on solvated N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide and its derivatives highlights the importance of solvation and crystal packing in determining the physical characteristics of these compounds (J. Ma, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for understanding the behavior of benzohydrazide derivatives under different conditions. The synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives provide valuable information on the influence of structural variations on the chemical properties of these compounds (Ablo Evrard et al., 2022).

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Research on similar compounds has demonstrated their significance in developing new pharmacological agents. For instance, Abdel-Wahab et al. (2008) synthesized Schiff bases and imides through simple condensation, revealing that many of these compounds possess antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). This highlights the potential of N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide derivatives in the development of cardiovascular drugs.

Antimicrobial and Anticandidal Activities

Lei et al. (2015) synthesized a series of hydrazone compounds, demonstrating their antibacterial activity against various strains, with some compounds showing high activity, especially against bacterial strains (Lei, Li, Fu, Guan, & Tan, 2015). Yurttaş et al. (2016) explored the anticandidal activity of N′-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives, indicating significant activity against various Candida strains (Yurttaş, Kaplancıklı, Göger, & Demirci, 2016). These studies underscore the potential of N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide derivatives as antimicrobial and anticandidal agents.

Anticancer and Anti-inflammatory Potential

Vasantha et al. (2015) detailed the synthesis of N-arylidene-2-(2,4-dichloro phenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, with some showing remarkable anti-inflammatory and antimicrobial activity (Vasantha, Basavarajaswamy, Rai, Boja, Pai, Shruthi, & Bhat, 2015). This points to the therapeutic potential of these compounds in treating inflammation and infections.

Material Science Applications

In the field of material science, compounds with similar structures have been studied for their properties. Prajapati and Modi (2010) synthesized bent-shaped mesogenic oxadiazoles and thiadiazoles, exploring their potential in liquid crystal technology (Prajapati & Modi, 2010). This indicates the versatility of N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide derivatives in developing advanced materials with specific optical properties.

Propriétés

IUPAC Name |

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-22-14-7-5-11(6-8-14)10-16-17-15(19)12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPKDUJLBXBAJ-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[4-(methylsulfanyl)benzylidene]-3-nitrobenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)